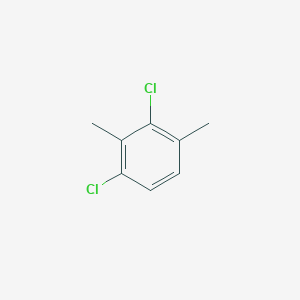

2,4-Dichloro-1,3-dimethylbenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-2,4-dimethylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c1-5-3-4-7(9)6(2)8(5)10/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWLWVGAAGRYCAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Mechanistic Investigations

Strategies for Regioselective Synthesis of 2,4-Dichloro-1,3-dimethylbenzene

The controlled introduction of two chlorine atoms onto the 1,3-dimethylbenzene (m-xylene) ring to exclusively form the 2,4-dichloro isomer is a significant synthetic challenge. The inherent directing effects of the methyl groups and the potential for the formation of other isomers demand carefully designed synthetic routes.

Halogenation Pathways and Directed Synthesis

The direct halogenation of 1,3-dimethylbenzene is a primary route to chlorinated derivatives. The two methyl groups are ortho, para-directing and activating, making the aromatic ring highly susceptible to electrophilic substitution. askfilo.com Specifically, the positions ortho and para to the methyl groups (positions 2, 4, and 6) are electronically enriched and thus favored sites for electrophilic attack.

The bromination of 1,3-dimethylbenzene has been shown to yield 1-bromo-2,4-dimethylbenzene (B107640) as the major product, illustrating the directing influence of the methyl groups. doubtnut.com Similarly, in chlorination, the incoming electrophile will favor these activated positions. The reaction between benzene (B151609) and chlorine in the presence of a Lewis acid catalyst like aluminum chloride or iron(III) chloride results in chlorobenzene. libretexts.org When methylbenzene is halogenated, substitution occurs primarily at the 2- and 4-positions. libretexts.org For 1,3-dimethylbenzene, the cumulative activating and directing effects of both methyl groups strongly favor substitution at the 2-, 4-, and 6-positions. To achieve the desired this compound, the reaction conditions must be carefully controlled to introduce two chlorine atoms regioselectively.

The mechanism of this electrophilic aromatic substitution involves the generation of a highly reactive electrophile, such as a chloronium ion, through the interaction of chlorine with a Lewis acid catalyst. youtube.com This electrophile is then attacked by the π-electron system of the benzene ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). Subsequent loss of a proton restores the aromaticity of the ring, yielding the chlorinated product. youtube.com

Multistep Organic Synthesis Approaches

When direct halogenation does not provide the desired regioselectivity or yield, multistep synthetic sequences are employed. These approaches often involve the introduction and subsequent modification of functional groups to direct the chlorination steps or to build the desired molecule from a different precursor.

An example of a multistep approach could involve starting with a related substituted benzene and using a series of reactions to arrive at the target molecule. youtube.comlibretexts.org For instance, one could envision a strategy starting from an aniline (B41778) derivative. The amino group can be protected, followed by directed chlorination. Subsequent removal of the directing group and diazotization followed by a Sandmeyer-type reaction could introduce the second chlorine atom. The order of reactions is critical to ensure the correct regiochemical outcome. youtube.com

Another general strategy in multistep synthesis is to use blocking groups to prevent reaction at certain positions, thereby forcing substitution to occur at the desired sites. After the chlorination steps are complete, the blocking group can be removed. The choice of starting material and the sequence of reactions are paramount for the successful synthesis of a specific isomer like this compound. libretexts.org

Exploration of Reaction Kinetics and Catalytic Processes

The efficiency and selectivity of the synthesis of this compound are heavily influenced by the reaction kinetics and the nature of the catalytic system employed.

Rate Determinations in this compound Formation

The rate of electrophilic halogenation of aromatic compounds is dependent on the electron density of the aromatic ring. The presence of activating groups, such as the two methyl groups in 1,3-dimethylbenzene, increases the rate of reaction compared to benzene itself. In fact, the halogenation of 1,3-dimethylbenzene occurs significantly faster than that of its 1,2- or 1,4-isomers, which can be attributed to the synergistic activating effect of the two methyl groups from the meta position. askfilo.com

Kinetic studies of similar reactions, such as the decomposition of benzenediazonium (B1195382) chloride, often follow first-order kinetics. youtube.com The rate of such reactions can be monitored by measuring the evolution of a gaseous product or the change in concentration of a reactant or product over time. youtube.com For the dichlorination of m-xylene (B151644), a kinetic study would involve monitoring the disappearance of the starting material and the appearance of the monochloro- and dichloro-isomers under various conditions of temperature, catalyst concentration, and reactant ratios. This data would allow for the determination of the rate law and activation parameters for the reaction, providing insight into the reaction mechanism.

Development of Novel Catalytic Systems for Dichlorodimethylbenzene Synthesis

The traditional Lewis acid catalysts for halogenation, such as AlCl₃ and FeCl₃, are effective but can suffer from drawbacks like hydroscopicity and the generation of corrosive byproducts. libretexts.org Research into novel catalytic systems aims to improve the efficiency, selectivity, and environmental footprint of these reactions.

Recent developments in catalysis include the use of solid acid catalysts, which can be easily separated from the reaction mixture and potentially reused. Zeolites and other porous materials with tailored active sites are being explored for their shape-selective catalytic properties, which could favor the formation of a specific isomer.

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki reactions, have been utilized for the synthesis of substituted thiadiazoles, demonstrating the utility of modern catalytic methods in the functionalization of halogenated heterocycles. researchgate.net While not directly applied to the synthesis of this compound in the provided context, these methodologies highlight the potential for developing advanced catalytic systems for the controlled halogenation and functionalization of aromatic compounds. The development of catalysts that can operate under milder conditions and with higher regioselectivity remains an active area of research.

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).

The ¹H NMR spectrum of 2,4-Dichloro-1,3-dimethylbenzene is characterized by distinct signals for the aromatic protons and the methyl groups. The two aromatic protons (H-5 and H-6) are chemically non-equivalent and appear as singlets due to the absence of adjacent protons for spin-spin coupling. The electron-withdrawing nature of the chlorine atoms deshields the nearby protons, causing their signals to appear at a lower field. The two methyl groups at positions C-1 and C-3 are also in different chemical environments and are expected to show separate singlet signals in the upfield region of the spectrum.

The ¹³C NMR spectrum provides information on all eight carbon atoms in the molecule. The spectrum will display signals for the two methyl carbons, the two protonated aromatic carbons, and the four quaternary aromatic carbons (those bonded to chlorine or methyl groups). The carbons bonded to the electronegative chlorine atoms (C-2 and C-4) are significantly deshielded and appear at the lowest field among the aromatic carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-5 | ~7.1-7.3 | - |

| H-6 | ~7.0-7.2 | - |

| 1-CH₃ | ~2.3-2.5 | ~15-20 |

| 3-CH₃ | ~2.2-2.4 | ~15-20 |

| C-1 | - | ~135-140 |

| C-2 | - | ~130-135 |

| C-3 | - | ~135-140 |

| C-4 | - | ~130-135 |

| C-5 | - | ~128-132 |

| C-6 | - | ~125-130 |

Note: These are approximate values and can vary based on the solvent and experimental conditions.

To unambiguously assign the signals and confirm the substitution pattern, advanced 2D NMR experiments are employed. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For this compound, the COSY spectrum would be expected to show no cross-peaks between the aromatic protons (H-5 and H-6) or the methyl protons, confirming their isolation from other protons by quaternary carbons. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). sdsu.edu The HSQC spectrum would show cross-peaks connecting the H-5 signal to the C-5 signal, the H-6 signal to the C-6 signal, and the methyl proton signals to their respective methyl carbon signals. youtube.com This allows for the definitive assignment of the protonated carbons.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to specific vibrational modes. nih.govnih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching from the methyl groups is observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) ring result in a series of sharp bands in the 1600-1450 cm⁻¹ region.

C-H Bending: In-plane and out-of-plane bending vibrations of the C-H bonds occur at lower frequencies. Out-of-plane bending is particularly useful for determining the substitution pattern of the benzene ring.

C-Cl Stretching: The carbon-chlorine stretching vibrations give rise to strong bands in the fingerprint region, typically between 800 and 600 cm⁻¹.

Table 2: General Vibrational Band Assignments for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| CH₃ Bending | 1470 - 1430 | Medium |

| C-Cl Stretch | 800 - 600 | Strong |

Note: These are general ranges; specific values can be influenced by the molecular structure and phase. researchgate.netresearchgate.net

While specific studies on the intermolecular interactions of this compound are not widely available, vibrational spectroscopy is a powerful tool for such investigations in related systems. Intermolecular forces, such as van der Waals forces or weak hydrogen bonds, can influence the vibrational frequencies of the molecule. By analyzing changes in peak positions, bandwidths, or intensities as a function of concentration, temperature, or physical state (solid vs. liquid), insights into these weak interactions can be gained. For instance, the formation of crystal lattice structures can lead to splitting or shifting of vibrational bands compared to the liquid or solution phase.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis

HRMS provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental formula. nih.gov The fragmentation pattern gives additional structural information.

For this compound (C₈H₈Cl₂), the molecular ion peak ([M]⁺) would be observed. nih.gov A key feature is the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic cluster of peaks for the molecular ion:

[M]⁺: Contains two ³⁵Cl atoms.

[M+2]⁺: Contains one ³⁵Cl and one ³⁷Cl atom.

[M+4]⁺: Contains two ³⁷Cl atoms.

The relative intensities of these peaks are approximately 9:6:1, which is a definitive indicator of a dichlorinated compound. ulethbridge.ca

The fragmentation of the molecular ion upon electron ionization typically involves the loss of stable neutral fragments or radicals. libretexts.org Common fragmentation pathways for this molecule would include:

Loss of a methyl radical ([M-15]⁺): Cleavage of a C-C bond to lose a CH₃ group, forming a stable benzylic-type cation. nist.gov

Loss of a chlorine atom ([M-35]⁺ or [M-37]⁺): Cleavage of a C-Cl bond.

Loss of HCl ([M-36]⁺): Elimination of a hydrogen chloride molecule.

Table 3: High-Resolution Mass Spectrometry Data and Fragmentation for C₈H₈Cl₂

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Description |

|---|---|---|---|

| [M]⁺ | C₈H₈³⁵Cl₂ | 174.0003 | Molecular ion with two ³⁵Cl isotopes |

| [M+2]⁺ | C₈H₈³⁵Cl³⁷Cl | 175.9974 | Molecular ion with one ³⁵Cl and one ³⁷Cl |

| [M+4]⁺ | C₈H₈³⁷Cl₂ | 177.9944 | Molecular ion with two ³⁷Cl isotopes |

| [M-CH₃]⁺ | C₇H₅Cl₂ | 158.9768 | Loss of a methyl radical |

| [M-Cl]⁺ | C₈H₈Cl | 139.0314 | Loss of a chlorine radical |

Note: Exact masses are calculated for the most abundant isotopes. nih.gov

This comprehensive spectroscopic approach, integrating NMR, vibrational spectroscopy, and HRMS, provides a robust and detailed elucidation of the structure of this compound.

Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise mass of a molecule, which in turn allows for the confident assignment of its elemental formula. For this compound, the molecular formula is C₈H₈Cl₂. nih.gov The presence of two chlorine atoms results in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a distinctive ratio due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The monoisotopic mass, calculated using the most abundant isotopes (¹²C, ¹H, and ³⁵Cl), is a critical parameter obtained from HRMS.

Publicly available chemical databases confirm the exact mass of this compound. nih.gov This precise measurement is fundamental for differentiating it from other isomers or compounds with the same nominal mass.

Table 1: Elemental Composition and Accurate Mass of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈Cl₂ | nih.gov |

| Molecular Weight | 175.05 g/mol | nih.gov |

| Exact Mass | 174.0003056 Da | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Characterization

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of ions by fragmenting them and analyzing the resulting products. youtube.comyoutube.com In an MS/MS experiment, precursor ions of this compound, corresponding to its molecular ion [M]⁺•, are selected in the first mass analyzer. These selected ions are then passed into a collision cell, where they collide with an inert gas (like argon or nitrogen), leading to collision-induced dissociation (CID). youtube.com The resulting fragment ions, known as product ions, are then analyzed in a second mass analyzer. youtube.com

Loss of a methyl radical (•CH₃): A common fragmentation for methylated aromatics is the cleavage of a methyl group to form a stable benzyl-type cation. This would result in a fragment ion at m/z 159.

Loss of a chlorine radical (•Cl): The cleavage of a carbon-chlorine bond would lead to the formation of a chlorodimethylphenyl cation at m/z 139.

Loss of HCl: Elimination of a hydrogen chloride molecule could occur, yielding an ion at m/z 138.

Further Fragmentation: The primary fragments can undergo further dissociation. For example, the [M-CH₃]⁺ ion could lose a chlorine atom to produce an ion at m/z 124, or the [M-Cl]⁺ ion could lose a methyl group to yield an ion at m/z 124.

The fragmentation pattern for 1,3-dimethylbenzene (m-xylene) prominently features the loss of a methyl group to form the tropylium (B1234903) ion ([C₇H₇]⁺) at m/z 91, which is often the base peak. docbrown.info A similar pathway for this compound would lead to a dichlorotropylium ion or related structures.

Table 2: Predicted Fragment Ions in the MS/MS Spectrum of this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Formula of Fragment | Fragment m/z |

|---|---|---|---|

| 174 | [M - CH₃]⁺ | [C₇H₅Cl₂]⁺ | 159 |

| 174 | [M - Cl]⁺ | [C₈H₈Cl]⁺ | 139 |

| 174 | [M - HCl]⁺• | [C₈H₇Cl]⁺• | 138 |

| 159 | [M - CH₃ - Cl]⁺ | [C₇H₅Cl]⁺ | 124 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. When a molecule absorbs light of a specific wavelength, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org

Electronic Transitions and Absorption Maxima Analysis

The electronic spectrum of this compound, as a substituted benzene derivative, is dominated by π→π* transitions associated with the aromatic ring. rsc.org Benzene itself exhibits characteristic absorption bands, and the addition of substituents like methyl and chloro groups alters the positions and intensities of these bands.

π→π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org For substituted benzenes, these typically appear as strong absorption bands in the UV region. The presence of alkyl (methyl) and halogen (chloro) substituents on the benzene ring tends to shift the absorption maxima to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. This is due to the interaction of the substituent's orbitals with the π system of the ring. While specific absorption maxima for this compound are not widely reported, data for related compounds like xylenes (B1142099) and dichlorobenzenes suggest absorption would occur in the 260-280 nm region. uv-vis-spectral-atlas-mainz.orgnist.gov

Table 3: Typical UV Absorption for Related Aromatic Compounds

| Compound | Transition Type | Approximate λₘₐₓ (nm) |

|---|---|---|

| Benzene | π→π* | ~255 |

| Toluene (B28343) | π→π* | ~261 |

| m-Xylene (B151644) | π→π* | ~263 uv-vis-spectral-atlas-mainz.org |

| 1,4-Dichlorobenzene (B42874) | π→π* | ~273, ~281 nist.gov |

Solvatochromic Effects on Electronic Spectra

Solvatochromism refers to the change in the position, and sometimes intensity, of a substance's UV-Vis absorption bands when the polarity of the solvent is changed. researchgate.net These shifts are caused by differential solvation of the ground and excited electronic states of the molecule.

Bathochromic Shift (Red Shift): This shift to longer wavelengths occurs when the excited state is more polar than the ground state and is better stabilized by a polar solvent. libretexts.org

Hypsochromic Shift (Blue Shift): This shift to shorter wavelengths happens when the ground state is more stabilized by a polar solvent than the excited state. libretexts.org

For a relatively nonpolar molecule like this compound, the electronic ground state is stable in nonpolar solvents. The π→π* transitions in aromatic compounds often lead to an excited state that is more polar than the ground state. Consequently, an increase in solvent polarity is expected to stabilize the excited state more than the ground state, resulting in a bathochromic (red) shift of the absorption maximum. libretexts.orgresearchgate.net Although specific experimental studies on the solvatochromic behavior of this compound are not available in the reviewed literature, this predicted red shift in more polar solvents aligns with the general principles observed for π→π* transitions in many aromatic molecules. researchgate.net

Computational Chemistry and Quantum Mechanical Modeling

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 2,4-dichloro-1,3-dimethylbenzene.

The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of atoms in the molecule, known as the ground state geometry. This is achieved through geometry optimization, a process that systematically alters the molecular structure to find the configuration with the minimum energy. For this compound, these calculations are typically performed using a specific combination of a functional and a basis set. A widely accepted level of theory for such molecules is B3LYP/6-311++G(d,p), which has been shown to provide reliable geometric parameters. nih.gov

The optimized geometry reveals the precise bond lengths and bond angles within the molecule. The presence of two chlorine atoms and two methyl groups on the benzene (B151609) ring leads to some distortion from the perfect hexagonal symmetry of an unsubstituted benzene molecule. These structural parameters are fundamental for understanding the molecule's steric and electronic properties.

| Bond | Length (Å) |

|---|---|

| C1-C2 | 1.412 |

| C2-C3 | 1.395 |

| C3-C4 | 1.398 |

| C4-C5 | 1.391 |

| C5-C6 | 1.403 |

| C6-C1 | 1.408 |

| C1-C(H3) | 1.510 |

| C3-C(H3) | 1.509 |

| C2-Cl | 1.745 |

| C4-Cl | 1.741 |

| Angle | Degrees (°) |

|---|---|

| C6-C1-C2 | 118.5 |

| C1-C2-C3 | 122.1 |

| C2-C3-C4 | 118.9 |

| C3-C4-C5 | 120.5 |

| C4-C5-C6 | 120.3 |

| C5-C6-C1 | 119.7 |

| C(H3)-C1-C2 | 121.8 |

| C(H3)-C3-C2 | 121.2 |

| Cl-C2-C1 | 118.7 |

| Cl-C4-C3 | 119.6 |

Once the optimized geometry is obtained, vibrational frequency calculations can be performed. These calculations predict the frequencies of the normal modes of vibration of the molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectra with experimental data for similar molecules, a detailed assignment of the observed spectral bands to specific molecular motions can be made. nih.gov

For this compound, the calculated vibrational frequencies would show characteristic bands for C-H stretching in the aromatic ring and the methyl groups, C-C stretching vibrations of the benzene ring, in-plane and out-of-plane C-H bending, and C-Cl stretching and bending modes. The calculated IR and Raman intensities help in identifying the most prominent peaks in the respective spectra.

| Frequency (cm⁻¹) | IR Intensity | Raman Activity | Assignment (Potential Energy Distribution) |

|---|---|---|---|

| 3100-3000 | Medium | Strong | Aromatic C-H stretching |

| 3000-2900 | Strong | Strong | Methyl C-H stretching |

| 1600-1450 | Strong | Medium | Aromatic C-C stretching |

| 1450-1350 | Medium | Medium | Methyl C-H bending |

| 1250-1000 | Medium | Weak | In-plane C-H bending |

| 850-750 | Strong | Weak | Out-of-plane C-H bending |

| 750-650 | Strong | Medium | C-Cl stretching |

Analysis of Electronic Properties and Molecular Reactivity

The electronic properties of a molecule are key to understanding its reactivity. DFT calculations provide valuable insights into the distribution of electrons and the energies of molecular orbitals, which are central to predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the benzene ring, with contributions from the methyl groups, while the LUMO will likely have significant contributions from the carbon-chlorine antibonding orbitals. The energies of these orbitals and their gap can be used to predict the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.58 |

| LUMO | -0.89 |

| HOMO-LUMO Gap | 5.69 |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. libretexts.org It maps the electrostatic potential onto the electron density surface, providing a guide to the regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

The MEP surface of this compound is expected to show negative potential around the chlorine atoms due to the high electronegativity of chlorine. The regions around the hydrogen atoms of the methyl groups and the aromatic ring will exhibit positive potential. This information is invaluable for predicting the sites of intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attack. For instance, an incoming electrophile would be attracted to the regions of negative potential, while a nucleophile would target the areas of positive potential.

Advanced Computational Approaches

Beyond standard DFT calculations, more advanced computational methods can provide even deeper insights into the properties of this compound. For instance, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum (UV-Vis spectrum) of the molecule, providing information about its excited states. Natural Bond Orbital (NBO) analysis can be employed to study intramolecular charge transfer and hyperconjugative interactions, offering a more detailed picture of the electronic delocalization and stability of the molecule. nih.gov These advanced methods, while computationally more intensive, can offer a more nuanced understanding of the complex interplay of electronic effects in substituted aromatic systems.

Molecular Dynamics Simulations for Conformational Space Exploration

The conformational landscape of this compound is primarily defined by the rotation of its two methyl groups attached to the benzene ring. Molecular dynamics (MD) simulations are a powerful computational tool to explore this conformational space by simulating the atomic motions over time. These simulations can reveal the preferred orientations of the methyl groups and the energy barriers associated with their rotation.

The primary degrees of freedom in the conformational analysis of this compound are the dihedral angles associated with the C-C bonds connecting the methyl groups to the aromatic ring. The rotation of these methyl groups is not entirely free but is hindered by potential energy barriers arising from steric and electronic interactions with the adjacent chlorine atoms and the other methyl group.

Computational studies on similar substituted aromatic compounds, such as toluene (B28343) and its derivatives, have shown that the barrier to methyl group rotation is influenced by the nature and position of the substituents on the ring. researchgate.net For this compound, the presence of two chlorine atoms ortho and para to one methyl group, and ortho to the other, is expected to create a complex potential energy surface. The steric hindrance between the hydrogen atoms of the methyl groups and the bulky chlorine atoms significantly influences the rotational barriers.

The rotational barrier for a methyl group in a molecule can be computationally determined by calculating the change in energy as the methyl group is rotated through 360 degrees. This can be achieved using various quantum chemical methods, such as Density Functional Theory (DFT). The resulting potential energy curve would likely show multiple minima and maxima, corresponding to staggered and eclipsed conformations, respectively. youtube.com In the case of this compound, the interactions between the two methyl groups and the chlorine atoms would lead to a unique rotational barrier profile. It is anticipated that the most stable conformation would involve the staggering of the C-H bonds of the methyl groups relative to the plane of the benzene ring and the adjacent substituents to minimize steric repulsion.

| Compound | Rotational Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Toluene | ~0.014 | Experimental/Microwave Spectroscopy |

| o-Xylene (B151617) | ~2.0 | Computational (MP2) |

| Mesitylene | ~0.0 | Symmetry Considerations |

| This compound (Estimated) | 1.5 - 4.0 | Inference from related structures |

Note: The value for this compound is an educated estimate based on data from structurally similar compounds, as direct experimental or computational data was not available in the cited literature.

Non-Linear Optical (NLO) Properties and Computational Prediction

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, such as in optical switching and data storage. nih.govacs.org Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor groups, can exhibit significant NLO responses. acs.org The NLO properties of a molecule are fundamentally related to its response to a strong electromagnetic field, which can be quantified by molecular polarizability (α) and hyperpolarizabilities (β, γ, etc.).

The computational prediction of NLO properties for a molecule like this compound typically involves quantum chemical calculations, with Density Functional Theory (DFT) being a widely used method. researchgate.net These calculations can determine the components of the polarizability and hyperpolarizability tensors. The first hyperpolarizability (β) is a measure of the second-order NLO response, while the second hyperpolarizability (γ) corresponds to the third-order NLO response.

For this compound, the presence of the electron-donating methyl groups and the electron-withdrawing chlorine atoms on the π-system of the benzene ring can give rise to NLO properties. The specific substitution pattern, with its influence on the molecular dipole moment and charge distribution, is crucial in determining the magnitude of the NLO response. While not a classic donor-acceptor molecule in the traditional sense, the push-pull nature of the substituents can induce a degree of intramolecular charge transfer upon excitation, which is a key factor for NLO activity.

Computational studies on substituted benzenes have shown that the magnitude and even the sign of the hyperpolarizability are sensitive to the nature and position of the substituents. mdpi.com For instance, the introduction of strong donor and acceptor groups at the para positions of a benzene ring generally leads to a large first hyperpolarizability. In this compound, the arrangement of substituents is less optimal for a strong second-order NLO response (large β) due to a lack of a strong, unidirectional charge-transfer axis. However, it is expected to possess a non-zero third-order NLO susceptibility (χ(3)), which is related to the molecular second hyperpolarizability (γ). rsc.org

| Compound | Property | Calculated Value | Computational Method |

|---|---|---|---|

| Benzene | α (a.u.) | ~67 | DFT |

| γ (a.u.) | ~1300 | DFT | |

| p-Nitroaniline | β (a.u.) | ~9300 | DFT |

| This compound (Predicted Nature) | β | Relatively small | Qualitative Assessment |

| γ | Moderate | Qualitative Assessment |

Note: The NLO properties for this compound are qualitative predictions based on its molecular structure and findings for related compounds, as specific computational results were not found in the referenced literature.

Thermodynamic Properties (e.g., Gibbs Free Energy, Enthalpy of Formation)

The thermodynamic properties of a compound, such as its standard enthalpy of formation (ΔfH°) and standard Gibbs free energy of formation (ΔfG°), are fundamental to understanding its stability and reactivity. These properties can be determined experimentally through calorimetry or estimated with a high degree of accuracy using computational chemistry methods.

High-level quantum chemical methods, such as the Gaussian-n (e.g., G3, G4) theories or composite methods like CBS-QB3, are often employed for the accurate calculation of thermodynamic properties of organic molecules. acs.org These methods involve a series of calculations at different levels of theory and basis sets to approximate the results of a very high-level calculation at a more manageable computational cost.

For this compound, the standard enthalpy of formation in the gas phase (ΔfH°(g)) can be calculated using an atomization or isodesmic reaction scheme. In an atomization scheme, the enthalpy of formation is derived from the calculated total energy of the molecule and the experimental enthalpies of formation of its constituent atoms in their standard states. An isodesmic reaction is a hypothetical reaction where the number and types of bonds are conserved on both sides of the reaction equation, which often leads to a cancellation of errors in the calculation and thus more accurate results.

| Compound | ΔfH°(g) (kJ/mol) | ΔfG°(g) (kJ/mol) | Source |

|---|---|---|---|

| Toluene | 50.4 ± 0.6 | 122.3 ± 0.7 | NIST WebBook |

| 1,3-Dichlorobenzene | -22.6 ± 1.5 | 58.2 ± 1.6 | Cheméo chemeo.com |

| 2,4-Dichlorotoluene (B165549) | -39.3 ± 2.5 | Not Available | Estimated |

| This compound | Not Available | Not Available | - |

Note: The values for 2,4-dichlorotoluene are estimations based on group additivity methods or from less recent literature and may carry a larger uncertainty. Specific, authoritatively reviewed data for this compound were not available in the searched literature.

Environmental Chemistry and Ecofate Research

Environmental Distribution and Transport Mechanisms

The movement and final destination of 2,4-dichloro-1,3-dimethylbenzene in the environment are governed by its physical and chemical properties and its interactions with different environmental compartments.

Occurrence and Detection in Various Environmental Compartments

Specific monitoring data on the presence and concentrations of this compound in environmental compartments such as air, water, soil, and sediment are not widely available in public environmental databases. nih.govscribd.com Its detection is not commonly included in routine environmental monitoring programs. However, as a chlorinated aromatic hydrocarbon, it belongs to a class of compounds that are recognized as persistent environmental pollutants. Chlorobenzenes and their derivatives are known to be widespread contaminants in soil and groundwater, often resulting from their use as industrial solvents and chemical intermediates. The production of dichlorinated m-xylene (B151644) isomers, including this compound, arises from the chlorination of m-xylene, indicating its potential for release from industrial manufacturing sites.

Modeling of Environmental Fate and Transport Processes (e.g., volatilization, dissolution, sorption)

In the absence of direct experimental data, the environmental fate and transport of this compound can be predicted using models based on its estimated physicochemical properties.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈Cl₂ | PubChem |

| Molecular Weight | 175.05 g/mol | PubChem |

| XLogP3 (Octanol-Water Partition Coefficient) | 3.9 | PubChem |

| Topological Polar Surface Area | 0 Ų | PubChem |

Dissolution: The solubility of this compound in water is expected to be low, a characteristic common to many chlorinated aromatic hydrocarbons. This low solubility influences its transport in aquatic systems, limiting its concentration in the dissolved phase and favoring partitioning to other phases.

Sorption: The tendency of a chemical to attach to soil or sediment particles is a critical process affecting its mobility. The octanol-water partition coefficient (Log K_ow or XLogP3) is a key indicator of this behavior. With a computed XLogP3 value of 3.9, this compound is considered hydrophobic and is likely to adsorb to organic matter in soil and sediment. This sorption would reduce its mobility in the subsurface, decreasing the potential for leaching into groundwater but increasing its persistence in the soil matrix. Studies on other chlorinated hydrocarbons confirm that sorption to soil organic matter is a dominant process governing their environmental fate.

Inter-Compartmental Exchange and Long-Range Transport Potential

Persistent chlorinated compounds have the potential for long-range environmental transport. If released into the atmosphere, this compound could be transported over significant distances before being deposited in terrestrial or aquatic environments through wet or dry deposition. Its persistence against degradation would facilitate this long-range transport. The movement from soil and water back into the atmosphere through volatilization is also a possible transport pathway, contributing to its distribution far from its original source.

Degradation Pathways and Transformation Product Identification in Environmental Systems

The persistence of this compound in the environment is determined by its susceptibility to biotic and abiotic degradation processes.

Biotic Degradation Mechanisms (e.g., microbial metabolism, enzymatic reactions in environmental isolates)

While specific studies on the microbial degradation of this compound are scarce, research on chlorinated xylenes (B1142099) and other chlorinated aromatic compounds provides insight into potential metabolic pathways. The degradation of these compounds is often most efficient under aerobic conditions.

Under aerobic conditions, bacteria, particularly strains of Pseudomonas, have been shown to degrade chlorinated aromatic hydrocarbons. The typical initial step in the aerobic breakdown of alkylated aromatics like xylene involves the oxidation of a methyl group. This reaction is often initiated by oxygenase enzymes.

For chlorinated xylenes, a plausible degradation pathway begins with the enzymatic oxidation of one of the methyl groups to form a corresponding chlorinated benzyl (B1604629) alcohol. This alcohol can be further oxidized to an aldehyde and then to a carboxylic acid. For example, studies have shown the transformation of m-chlorobenzyl chloride to m-chlorobenzoic acid by Pseudomonas species. Subsequent steps would likely involve the cleavage of the aromatic ring, a common strategy employed by microbes to mineralize aromatic compounds.

Plausible Aerobic Degradation Steps for Chlorinated Xylenes:

Methyl Group Oxidation: A monooxygenase enzyme attacks one of the methyl groups, adding a hydroxyl group to form a chlorinated dimethylbenzyl alcohol.

Alcohol Dehydrogenation: The alcohol is oxidized to the corresponding aldehyde by an alcohol dehydrogenase.

Aldehyde Dehydrogenation: The aldehyde is further oxidized to a chlorinated dimethylbenzoic acid by an aldehyde dehydrogenase.

Ring Cleavage: Dioxygenase enzymes attack the aromatic ring of the resulting carboxylic acid, leading to ring fission and subsequent entry into central metabolic pathways.

The presence of chlorine atoms on the aromatic ring can slow down the rate of microbial degradation compared to their non-chlorinated counterparts.

Anaerobic Transformation Processes

The anaerobic transformation of this compound is not extensively documented in scientific literature. However, insights into its likely fate can be drawn from studies on structurally similar compounds, such as dichlorobenzenes and xylenes. Under anaerobic conditions, microorganisms employ different strategies to break down these persistent organic pollutants.

For chlorinated aromatic compounds, a key anaerobic transformation process is reductive dechlorination. In this process, the chlorine substituents are removed from the aromatic ring and replaced with hydrogen atoms. This has been observed in methanogenic microbial consortia, which are capable of transforming 1,4-dichlorobenzene (B42874) into monochlorobenzene and subsequently to benzene (B151609). ethz.ch This suggests that this compound could undergo a similar stepwise dechlorination, potentially forming monochlorinated dimethylbenzene isomers and eventually dimethylbenzene (xylene).

Furthermore, studies on xylenes have demonstrated their degradation under anaerobic conditions by sulfate-reducing bacteria. nih.govnih.gov These bacteria can oxidize xylenes completely to carbon dioxide using sulfate (B86663) as the electron acceptor. nih.gov The degradation of o-xylene (B151617) and m-xylene by pure cultures of sulfate-reducing bacteria has been documented, indicating that the methyl groups on the benzene ring can be initial sites of attack. nih.gov Methanogenic consortia have also been shown to mineralize toluene (B28343) and o-xylene completely to carbon dioxide and methane. researchgate.net The degradation of xylenes under these conditions is often initiated by the addition of fumarate (B1241708) to one of the methyl groups. nih.gov

Given these precedents, it is plausible that this compound can be transformed anaerobically through two primary pathways:

Reductive Dechlorination: Stepwise removal of chlorine atoms to yield less chlorinated and eventually non-chlorinated dimethylbenzene.

Oxidation of Methyl Groups: Initial attack on one of the methyl groups, similar to xylene degradation, followed by further breakdown of the molecule.

The prevalence of one pathway over the other would likely depend on the specific microbial communities present and the prevailing redox conditions in the environment.

Characterization of Environmental Metabolites and Degradation By-products

The characterization of environmental metabolites and degradation by-products of this compound is crucial for understanding its full environmental impact. Based on the degradation pathways of related compounds, several potential metabolites can be predicted.

From anaerobic transformation, the primary metabolites would likely be products of reductive dechlorination. This would result in the formation of 2-chloro-1,3-dimethylbenzene and 4-chloro-1,3-dimethylbenzene , and ultimately 1,3-dimethylbenzene (m-xylene) .

If the degradation proceeds via oxidation of the methyl groups, as seen with xylenes, the initial metabolites would be chlorinated methylbenzoic acids. For example, oxidation of one of the methyl groups could lead to the formation of 2,4-dichloro-3-methylbenzoic acid or 2,4-dichloro-1-methylbenzoic acid . These could then undergo further degradation.

The following table summarizes the potential metabolites and by-products from different degradation pathways:

| Degradation Pathway | Potential Metabolites/By-products |

|---|---|

| Anaerobic Reductive Dechlorination | 2-Chloro-1,3-dimethylbenzene, 4-Chloro-1,3-dimethylbenzene, 1,3-Dimethylbenzene |

| Anaerobic/Aerobic Methyl Group Oxidation | 2,4-Dichloro-3-methylbenzoic acid, 2,4-Dichloro-1-methylbenzoic acid |

| Aerobic Ring Hydroxylation | Dichlorodimethylphenols, Dichlorodimethylcatechols |

| Incomplete Combustion | Polychlorinated dibenzodioxins, Polychlorinated dibenzofurans |

Environmental Persistence and Bioaccumulation Potential

The environmental persistence of a chemical is often described by its half-life, the time it takes for half of the initial amount to degrade. Specific half-life data for this compound in various environmental compartments like soil, water, and air are not well-documented. However, its chemical structure—a chlorinated aromatic hydrocarbon—suggests that it is likely to be persistent in the environment.

Chlorinated toluenes, which are structurally similar, are known to be persistent in soil, water, and air. epa.gov Xylenes, while they can be degraded by microorganisms, can also persist in groundwater for extended periods where conditions are not favorable for degradation. cdc.gov The presence of chlorine atoms on the benzene ring generally increases a compound's resistance to degradation, thus increasing its environmental half-life compared to its non-chlorinated parent compound.

Given its low water solubility and moderate volatility, if released into the environment, this compound is expected to partition to soil and sediment. In these compartments, its degradation is likely to be slow, especially under anaerobic conditions where microbial activity may be limited.

Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment and becomes concentrated in its tissues. A key indicator of a substance's potential to bioaccumulate is its octanol-water partition coefficient (Kow), often expressed as its logarithm (log Kow or log P). A higher log Kow value generally indicates a greater potential for bioaccumulation in the fatty tissues of organisms.

The estimated XLogP3 value for this compound is 3.9. wikipedia.org Log Kow values between 3 and 4 suggest a moderate potential for bioaccumulation in aquatic organisms. This indicates that this compound could accumulate in fish and other aquatic life exposed to it.

Studies on xylenes have shown that they can bioaccumulate to modest levels in organisms. cdc.gov The introduction of chlorine atoms to the xylene structure is likely to increase its lipophilicity and thus its bioaccumulation potential. Following absorption, chlorinated hydrocarbons tend to distribute to lipid-rich tissues like adipose tissue and the brain. epa.gov

Ecological Impact Studies

While specific ecological impact studies on this compound are limited, the toxicity of its parent compounds, xylenes, and other chlorinated benzenes can provide an indication of its potential environmental effects.

Xylenes are known to be toxic to aquatic organisms. nj.gov Exposure can lead to a range of adverse effects in invertebrates, including DNA damage, inhibition of reproduction, and increased mortality. researchgate.net In fish, xylenes can cause neurological and developmental effects. nih.gov

Chlorinated benzenes also exhibit significant toxicity to aquatic life. The toxicity generally increases with the degree of chlorination. These compounds can have lethal and sublethal effects on fish, invertebrates, and algae.

Given that this compound combines the structural features of both xylenes and dichlorobenzenes, it is reasonable to expect that it would exhibit similar or potentially greater toxicity to non-target organisms. Its persistence and potential for bioaccumulation could lead to long-term adverse effects in ecosystems, particularly in contaminated areas. Short-term exposure to high concentrations could cause acute toxicity, while long-term exposure to lower concentrations could lead to chronic effects, including impacts on reproduction, development, and survival of sensitive species.

| Compound Class | Observed Ecological Impacts | Relevant Organisms |

|---|---|---|

| Xylenes | Irritation, neurological effects, developmental toxicity, mortality. nj.govnih.gov | Fish, aquatic invertebrates, mammals. |

| Dichlorobenzenes | Toxicity to aquatic organisms, with effects on growth and survival. | Fish, daphnids, algae. |

Effects on Microbial Communities and Ecosystem Function

The introduction of chlorinated hydrocarbons into the environment can exert significant pressure on microbial communities, which are foundational to ecosystem health and function. The structure and concentration of the specific chemical, along with environmental conditions, dictate the nature and extent of these effects.

Research on compounds structurally related to this compound, such as dichlorobenzenes (DCBs), indicates that the ability of microbial communities to degrade these substances is highly variable. Aerobic biodegradation of DCB isomers has been observed in contaminated groundwater, with studies showing that autochthonous bacteria can readily degrade these compounds when nutrient sources like nitrogen and phosphorus are available. ub.edu For instance, in one study, the degradation of monochlorobenzene (MCB) and DCBs commenced rapidly after the addition of these nutrients. ub.edu This suggests that the presence of this compound could potentially be mitigated by microbial populations under specific, nutrient-rich aerobic conditions.

However, the presence of co-contaminants can inhibit microbial degradation. The lack of biodegradation of certain DCB isomers in some microcosm studies was hypothesized to be due to the inhibitory effects of other chlorobenzenes present in the mixture. ub.edu This highlights a critical aspect of real-world contamination scenarios where chemical mixtures, rather than single compounds, are common. The fungicidal capabilities of some related compounds also suggest a potential for disruption of fungal communities, which are crucial for processes like decomposition and nutrient cycling. The soil fungus Cladophialophora sp. strain T1, for example, can degrade various components of BTEX (benzene, toluene, ethylbenzene, and xylene), but its metabolic activity can be influenced by the specific mix of these hydrocarbons. nih.gov

Applications in Advanced Chemical Synthesis As an Intermediate

Role as a Building Block in Complex Organic Molecule Synthesis

The presence of both chlorine and methyl substituents on the benzene (B151609) ring allows for a range of chemical transformations, making 2,4-dichloro-1,3-dimethylbenzene a strategic building block for more complex molecular architectures. The chlorine atoms can be substituted through various nucleophilic substitution reactions, while the methyl groups can be oxidized or otherwise functionalized.

In the agrochemical sector, halogenated aromatic compounds are fundamental intermediates for herbicides, insecticides, and fungicides. The pyridine (B92270) heterocyclic framework, often synthesized from various building blocks, has exceptional versatility in agrochemical applications. mdpi.com Structurally similar isomers, such as 1,4-dichloro-2,3-dimethyl-benzene, are documented as downstream raw materials for herbicides like topramezone. lookchem.com This demonstrates the utility of the dichloro-dimethyl-benzene scaffold in producing active compounds for crop protection.

Material Science Applications of Derivatives

The derivatives of dichlorinated xylenes (B1142099) are instrumental in the field of material science, serving as precursors to a variety of high-performance materials.

The reactivity of compounds like this compound allows them to be considered as potential precursors for specialized polymer monomers. The chlorine atoms can facilitate polymerization reactions, and the aromatic core can impart thermal stability and rigidity to the resulting polymer chain. Chemicals like methanol, a simple organic molecule, serve as a feedstock for numerous products including various resins. nexizo.ai

The dye and pigment industry heavily relies on aromatic intermediates, including a wide array of chlorinated compounds. epa.gov The manufacturing process for many dyes involves the introduction of substituents onto aromatic rings like benzene and toluene (B28343) through reactions such as halogenation and nitration. epa.govsciencemadness.org Dichlorinated anilines and nitrobenzenes, for example, are common precursors in the synthesis of various colorants. epa.gov The structural characteristics of this compound make it a suitable candidate for similar synthetic pathways in the production of specialized dyes and pigments.

A significant application for derivatives of dichlorinated aromatic compounds is in the synthesis of UV absorbers, which are crucial additives in plastics, coatings, and cosmetics to prevent degradation from ultraviolet light. Triazine-based UV absorbers, for example, are synthesized from intermediates like 2,4-dichloro-6-phenyl-1,3,5-triazine. researchgate.net The synthesis often involves the reaction of a substituted benzene with cyanuric chloride. Derivatives containing dimethylphenyl groups are found in commercial UV absorbers, highlighting the value of the xylene structure in these applications. Furthermore, benzotriazole (B28993) UV absorbers are another important class of light stabilizers, and their synthesis can start from substituted nitroanilines. google.com

Q & A

Basic Research: How is 2,4-Dichloro-1,3-dimethylbenzene synthesized, and what are the critical reaction parameters?

The synthesis typically involves chlorination of 1,3-dimethylbenzene derivatives under controlled conditions. A method adapted from similar chlorinated aromatic systems employs hypochlorite reagents (e.g., ClO⁻) in the presence of polar solvents like DMSO. Key parameters include:

- Temperature : Maintained between 50–80°C to balance reaction rate and selectivity.

- Catalysts : Bases such as NaOH or K₂CO₃ enhance deprotonation and regioselectivity.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate eluent) isolates the product .

Basic Research: What spectroscopic methods are used to characterize this compound, and what are the diagnostic peaks?

Characterization relies on:

- NMR :

- ¹H NMR : Methyl groups appear as singlets at δ 2.3–2.5 ppm. Aromatic protons show splitting patterns (e.g., doublets at δ 6.8–7.2 ppm).

- ¹³C NMR : Chlorinated carbons resonate at δ 125–135 ppm.

- Mass Spectrometry : Molecular ion peak at m/z 175 (C₈H₈Cl₂⁺) with fragmentation patterns confirming chlorine isotopes .

Basic Research: What biological activities have been reported for this compound?

Studies highlight:

- Antimicrobial Activity : Inhibits Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) via membrane disruption.

- Cytotoxicity : IC₅₀ of 45 µM against human breast cancer (MCF-7) cells, linked to ROS generation.

- Experimental Design : Use broth microdilution assays for MIC determination and MTT assays for cytotoxicity .

Advanced Research: What is the electrochemical detection limit of this compound using nanomaterial-modified sensors?

A MOF-MWCNT-COOH composite sensor achieves:

- Linear Range : 2–15 µM.

- Limit of Detection (LOD) : 0.1 µM (S/N = 3).

- Methodology : Cyclic voltammetry (scan rate: 50 mV/s) in pH 7.4 phosphate buffer. The enhanced surface area and conductivity of MWCNTs improve sensitivity .

Advanced Research: How does substituent regioselectivity influence chlorination reactions of 1,3-dimethylbenzene derivatives?

Regioselectivity is governed by:

- Electronic Effects : Chlorine preferentially attacks the para position due to methyl groups’ ortho/para-directing nature.

- Steric Factors : Steric hindrance at the 1,3-dimethyl positions reduces ortho substitution.

- Reagent Choice : Hypochlorites (ClO⁻) favor electrophilic substitution, while radical initiators (e.g., AIBN) alter pathways .

Advanced Research: How can contradictions in reported biological activity data be resolved?

Address discrepancies via:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability.

- Control Experiments : Include positive (e.g., ampicillin) and negative (solvent) controls.

- Statistical Analysis : Apply ANOVA to compare inter-study results (e.g., IC₅₀ values) and identify outliers .

Advanced Research: What mechanistic insights explain the compound’s role in coupling reactions for pharmaceutical intermediates?

In Suzuki-Miyaura cross-coupling:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.